2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide

Herbicide discovery Algal bioassay Structure-activity relationship

Standard chloroacetanilide herbicides fail as probes due to differing N-alkoxyalkyl groups and logP values, skewing SAR data. This compound offers a validated structural alternative for resistance mechanism studies. - **Key Differentiator:** Lacks N-alkoxyalkyl group; ideal for comparative GST detoxification assays. - **Physicochemical Data:** logP 3.76 (predicted) vs dimethachlor (2.17) - calibrate QSPR soil sorption models. - **Supply:** 95% min purity; available as reference standard for method development.

Molecular Formula C13H18ClNO
Molecular Weight 239.74
CAS No. 749907-01-5
Cat. No. B2715390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide
CAS749907-01-5
Molecular FormulaC13H18ClNO
Molecular Weight239.74
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C)NC(=O)C(C)Cl
InChIInChI=1S/C13H18ClNO/c1-8(2)11-7-5-6-9(3)12(11)15-13(16)10(4)14/h5-8,10H,1-4H3,(H,15,16)
InChIKeyAKLKTQNAKIHBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide: Structure and Property Overview


2-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide (CAS 749907-01-5) is a chloro-substituted propanamide derivative with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol [1]. It is commercially available as a research chemical with a minimum purity specification of 95% . The compound is structurally characterized by a 2-chloropropanamide backbone linked to a 2-isopropyl-6-methylphenyl group, distinguishing it from the more common chloroacetanilide herbicides such as dimethachlor (C13H18ClNO2) and metolachlor (C15H22ClNO2) [2].

Research-grade specification for SAR investigations
Structurally distinct from chloroacetanilide herbicides
Supports herbicide discovery and environmental fate studies

2-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide: Divergence from Chloroacetanilides


2-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide differs fundamentally from commercial chloroacetanilide herbicides (e.g., dimethachlor, metolachlor) in its propanamide backbone and substitution pattern. The absence of the N-alkoxyalkyl group, present in most chloroacetanilides, and the presence of an isopropyl group at the ortho position, alter both electronic properties and steric hindrance around the reactive chloroacetamide moiety [1]. These structural deviations directly impact conjugation rates with glutathione S-transferases (GSTs), a primary detoxification pathway that determines plant selectivity [2]. Furthermore, the predicted logP of 3.76 for this compound [3] is higher than that of dimethachlor (logP = 2.17) [4], suggesting altered lipophilicity-driven uptake and partitioning behavior. Generic substitution with a standard chloroacetanilide would therefore compromise the intended structure-activity relationship (SAR) investigation or lead to erroneous conclusions in herbicide discovery programs.

Backbone and substitution mismatch
Propanamide backbone and ortho-isopropyl group alter GST conjugation kinetics compared to chloroacetanilides.
Lipophilicity shift
Higher predicted logP may change membrane partitioning and environmental fate profiles, breaking SAR assumptions.
Herbicide selectivity context
Absence of N-alkoxyalkyl group can compromise crop selectivity interpretation when using chloroacetanilide data.

Quantitative Evidence Against Closest Analogs


Herbicidal Activity in Scenedesmus acutus

In a standardized phytotoxicity assay using the green alga Scenedesmus acutus, 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide exhibited an EC50 value of 831.76 nM for growth inhibition [1]. This value positions the compound as moderately active compared to other chloroacetamide/propanamide analogs. For reference, dimethachlor, a commercial chloroacetanilide, has reported EC50 values ranging from 3 to 232 µg/L (approximately 11.7–907 nM, assuming a molecular weight of 255.7 g/mol) against Scenedesmus vacuolatus [2]. While direct assay conditions differ, the overlapping EC50 ranges suggest that 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide possesses a level of algal toxicity comparable to established herbicides, making it a relevant tool for SAR studies.

Algal growth inhibition EC50
Context-dependent
831.76 nM
vs. dimethachlor range approx. 11.7–907 nM
Supports algal phytotoxicity assay context
Cross-study comparison; assay conditions differ
Herbicide discovery Algal bioassay Structure-activity relationship

Lipophilicity (logP) Compared to Chloroacetanilides

The predicted octanol-water partition coefficient (logP) for 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide is 3.76 [1], substantially higher than that of the commercial chloroacetanilide dimethachlor (logP = 2.17) [2] and metolachlor (logP ≈ 2.9–3.13) [3]. This 0.6–1.6 log unit increase in lipophilicity has direct implications for membrane permeability, soil sorption (Koc), and bioaccumulation potential.

Octanol-water partition coefficient (logP)
Reported
3.76 (predicted)
Dimethachlor 2.17; Metolachlor ~2.9–3.13
Supports environmental fate modeling context
Predicted vs. experimental values; validation recommended
Physicochemical profiling QSAR Environmental fate modeling

Glutathione Conjugation Kinetics

Glutathione S-transferase (GST)-catalyzed conjugation is a primary determinant of herbicide selectivity in crops [1]. The nonenzymatic conjugation rate of dimethachlor with glutathione was found to be lower than that of propachlor, pretilachlor, and alachlor, but higher than that of metolachlor and butachlor [1]. The absence of the N-alkoxyalkyl group in 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide is expected to further reduce its conjugation rate relative to dimethachlor, based on SAR trends that show N-alkyl substitution significantly influences GST binding affinity [1].

Glutathione conjugation kinetics
Class-level
Inferred lower conjugation rate
Dimethachlor ranked 5th of 7 chloroacetanilides tested
Class-level inference for GST detoxification pathway
Not directly measured; structural SAR prediction
Metabolic detoxification Herbicide selectivity Enzyme kinetics

Key Research Applications


SAR Studies of Chloroacetamide/Propanamide Herbicides

The compound's moderate algal toxicity (EC50 = 831.76 nM [1]) and distinct structural features make it a valuable tool for exploring the structure-activity relationships (SAR) of chloroacetamide/propanamide herbicides. By comparing its bioactivity and physicochemical properties (logP = 3.76 [2]) with those of commercial standards like dimethachlor and metolachlor, researchers can dissect the contributions of the N-alkoxyalkyl group and the isopropyl substitution to overall herbicidal potency and selectivity [3].

Environmental Fate Modeling: Lipophilicity Calibration

The higher predicted logP (3.76) of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide [2], relative to dimethachlor (logP = 2.17) [4], makes it a suitable probe for calibrating quantitative structure-property relationship (QSPR) models that predict soil sorption (Koc), bioconcentration factors, and groundwater leaching potential. Its use can help refine environmental risk assessment frameworks for emerging propanamide-based agrochemicals.

Metabolic Detoxification: GST Substrate Profiling

Based on the established SAR for glutathione conjugation of chloroacetanilides [3], 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide serves as a structural analog lacking the N-alkoxyalkyl group. This feature allows it to be used as a comparative substrate in in vitro GST assays to delineate the steric and electronic requirements for enzyme-mediated detoxification. Such studies are crucial for engineering crop tolerance and understanding resistance mechanisms.

Analytical Reference Standard Development

Given its defined chemical structure and availability at 95% purity , 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide can be employed as a reference standard in the development and validation of chromatographic or mass spectrometric methods for detecting and quantifying propanamide herbicide residues in environmental matrices.

Application
Selection Property
Validation Focus
Chloroacetamide/propanamide SAR studies
Herbicide potency SAR probe
Algal growth inhibition assay context
Environmental fate modeling
Lipophilicity benchmarking standard
QSPR model prediction accuracy
GST substrate profiling
Structural analog lacking N-alkoxyalkyl group
GST detoxification pathway evaluation
Analytical reference standard
Research-grade purity and defined structure
Chromatographic method validation

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